25I-NBOMe 4-methoxy isomer (hydrochloride)
Overview
Description
25I-NBOMe 4-methoxy isomer (hydrochloride) is a derivative of the serotonin 2A receptor agonist 2C-I. This compound is known for its high potency, being 16-fold more potent than 2C-I with a Ki value of 0.044 nM for human 5-HT2A receptors . The 4-methoxy isomer differs from 25I-NBOMe by having a methoxy group at the four, rather than two, position on the benzene ring .
Preparation Methods
The synthesis of 25I-NBOMe 4-methoxy isomer (hydrochloride) involves several steps. The synthetic route typically starts with the iodination of 2,5-dimethoxybenzaldehyde, followed by the formation of the corresponding nitrostyrene. This intermediate is then reduced to the amine, which is subsequently reacted with 4-methoxybenzyl chloride to yield the final product . Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, solvent choice, and reaction time.
Chemical Reactions Analysis
25I-NBOMe 4-methoxy isomer (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like sodium azide or potassium cyanide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
25I-NBOMe 4-methoxy isomer (hydrochloride) is primarily used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its high potency as a serotonin 2A receptor agonist makes it valuable for studying receptor-ligand interactions and the effects of serotonin receptor activation . Additionally, it is used in forensic chemistry and toxicology for the identification and analysis of new psychoactive substances .
Mechanism of Action
The compound exerts its effects by binding to and activating serotonin 2A receptors. This activation leads to a cascade of intracellular signaling events, including the release of secondary messengers like inositol triphosphate and diacylglycerol. These messengers then activate downstream pathways that modulate various physiological and behavioral responses .
Comparison with Similar Compounds
25I-NBOMe 4-methoxy isomer (hydrochloride) is similar to other NBOMe compounds, such as:
25I-NBOMe: Differing by the position of the methoxy group on the benzene ring.
25C-NBOMe: Another derivative with a different substitution pattern on the benzene ring.
25B-NBOMe: Contains a bromine atom instead of an iodine atom.
The uniqueness of 25I-NBOMe 4-methoxy isomer lies in its specific substitution pattern, which affects its binding affinity and potency at serotonin receptors .
Properties
IUPAC Name |
2-(4-iodo-2,5-dimethoxyphenyl)-N-[(4-methoxyphenyl)methyl]ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22INO3.ClH/c1-21-15-6-4-13(5-7-15)12-20-9-8-14-10-18(23-3)16(19)11-17(14)22-2;/h4-7,10-11,20H,8-9,12H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHGONRMWRCXEAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNCCC2=CC(=C(C=C2OC)I)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClINO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1566571-64-9 | |
Record name | 2-(4-Iodo-2,5-dimethoxyphenyl)-N-(4-methoxybenzyl)ethan-1-amine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1566571649 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 25I-NB4OME HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4A05P130KW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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